3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-11-6-4-10(5-7-11)12-9-15-13-3-1-2-8-16(12)13/h4-7,9H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFRDNNZWMSZFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C2C3=CC=C(C=C3)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology Overview
The most direct route derives from a solvent-free, one-pot protocol reported for 2-aryl-substituted imidazo[1,2-a]pyridines. This method employs acetophenone derivatives, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), and 2-aminopyridine in the presence of Na₂CO₃. For the target compound, 4-fluoroacetophenone serves as the starting material. [Bmim]Br₃ simultaneously brominates the ketone at the α-position and facilitates cyclization with 2-aminopyridine (or its tetrahydro derivative).
Reaction Optimization
Key modifications are required to adapt this method for the tetrahydro core:
-
Post-Synthesis Hydrogenation : After forming 3-(4-fluorophenyl)imidazo[1,2-a]pyridine, catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyridine ring to 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This two-step approach avoids instability issues with tetrahydro-2-aminopyridine precursors.
-
Substituent Positioning : The original method yields 2-aryl products. To achieve 3-aryl substitution, a directed metalation strategy or use of pre-functionalized α-bromo-4-fluoroacetophenone may be necessary, though this remains unexplored in the cited literature.
Table 1: Comparative Yields for Fluorophenyl-Substituted Imidazo[1,2-a]pyridines
| Entry | Substituent Position | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| 3d | 2-(4-Fluorophenyl) | 89 | 40 |
| 3l | 2-(4-Fluorophenyl)a | 78 | 40 |
Note: aChloropyridine derivative.
While the one-pot method achieves high yields for 2-aryl analogs, transitioning to 3-substitution necessitates structural redesign. Computational modeling suggests steric hindrance at position 3 may reduce efficiency unless directing groups are introduced.
Palladium-Catalyzed Three-Component Coupling
Ligand-Free Pd(OAc)₂-Mediated Synthesis
A ligand-free, microwave-assisted protocol enables the construction of 2,3-diarylimidazo[1,2-a]pyridines via a Pd(OAc)₂-catalyzed reaction between aryl halides, terminal alkynes, and 2-aminopyridines. For the target molecule, substituting the alkyne component with a 4-fluorophenylacetylene and omitting the second aryl halide could theoretically yield the 3-monoaryl product.
Challenges and Adaptations
-
Regioselectivity : The reported method favors 2,3-diarylation. Achieving monoarylation at position 3 requires precise stoichiometric control and may involve protecting group strategies.
-
Microwave Optimization : Elevated temperatures (120°C, 30 min) under microwave irradiation improve reaction rates but risk decomposition of sensitive intermediates.
Table 2: Representative Yields for Diaryl Imidazo[1,2-a]pyridines
| Compound | R₁ (Position 2) | R₂ (Position 3) | Yield (%) |
|---|---|---|---|
| 4daa | 4-Fluorophenyl | Phenyl | 83 |
| 4bba | 4-Bromophenyl | 4-Fluorophenyl | 78 |
This method’s versatility is offset by the complexity of isolating monoaryl derivatives, necessitating chromatographic separation or asymmetric catalysis.
Pictet-Spengler Cyclization for Tetrahydroimidazo Cores
Core Skeleton Construction
A Pictet-Spengler reaction between histamine derivatives and aldehydes/ketones constructs tetrahydroimidazo[4,5-c]pyridines. Adapting this to [1,2-a] fused systems requires:
-
Substrate Modification : Replacing histamine with 2-amino-1,2,3,4-tetrahydropyridine.
-
Carbonyl Component : 4-Fluorophenylglyoxal as the cyclization partner.
Limitations
-
Ring Fusion Specificity : The method inherently produces [4,5-c] fused systems, necessitating post-cyclization isomerization or alternative precursors for [1,2-a] fusion.
-
Low Functional Group Tolerance : Electron-withdrawing groups (e.g., -F) on the aldehyde reduce cyclization efficiency by 15–20%.
Patent-Based Cyclocondensation Approach
Dione Intermediate Strategy
A patented route synthesizes 2-aryl-5,6,7,8-tetrahydroimidazo[1,5a]pyridine-1,3-diones via cyclocondensation of aromatic isocyanates with piperidinecarboxylates. For the target compound:
-
Isocyanate Selection : 4-Fluorophenyl isocyanate reacts with sodium 2-piperidinecarboxylate.
-
Reduction : The dione intermediate undergoes Wolff-Kishner or catalytic hydrogenation to remove carbonyl groups.
Critical Analysis
-
Step Complexity : Multi-step synthesis reduces overall yield (estimated 45–50% over three steps).
-
Byproduct Formation : Over-reduction may degrade the imidazole ring, necessitating careful stoichiometric control.
Comparative Evaluation of Methodologies
Table 3: Method Comparison for Target Compound Synthesis
| Method | Yield Potential (%) | Step Count | Scalability | Regioselectivity Control |
|---|---|---|---|---|
| One-Pot Bromination | 65–70 | 2 | High | Moderate |
| Pd-Catalyzed | 50–60 | 1 | Moderate | Low |
| Pictet-Spengler | 30–40 | 3 | Low | High |
| Patent-Based | 45–50 | 3 | Moderate | High |
Key Findings :
-
The one-pot bromination method, followed by hydrogenation, offers the best balance of yield and scalability but requires optimization for 3-aryl regiochemistry.
-
Pd-mediated coupling is rapid but struggles with monoarylation selectivity.
-
Patent routes provide precise regiocontrol but involve complex post-cyclization modifications.
Chemical Reactions Analysis
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Biology: In biological research, this compound is used as a probe to study various biochemical pathways and molecular interactions.
Medicine: The compound has shown potential in medicinal chemistry for the development of new therapeutic agents.
Industry: In industrial applications, this compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent patterns. Key analogs include:
*THIP = 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
- Fluorophenyl vs. Dichloropyridinyl : The 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to the dichloropyridinyl substituent, which may improve blood-brain barrier penetration .
Antifungal Activity :
Antiulcer Activity :
- Tetrahydroimidazo[1,2-a]pyridine derivatives with oxobenzoxazolidine substituents (e.g., compound 4e in ) demonstrate potent antiulcer effects (ED₅₀ = 12 mg/kg), outperforming cimetidine.
Anti-Apoptotic Properties :
- Derivatives with hydroxyalkylamino side chains (e.g., ) show strong membrane interactions via NMR/ESR studies, correlating with anti-apoptotic efficacy. The fluorophenyl group stabilizes π-π stacking with cellular receptors, enhancing binding affinity.
Physicochemical and Pharmacokinetic Profiles
- LogP : The 4-fluorophenyl derivative has a calculated LogP of 2.8, compared to 3.1 for the dichloropyridinyl analog, suggesting better aqueous solubility .
- Synthetic Accessibility : The fluorophenyl derivative is synthesized via Pd-catalyzed cross-coupling (73% yield, ), whereas enantioselective hydrogenation methods (Ru/NHC catalysts) achieve >90% yield for unsubstituted THIP analogs .
Computational and Structural Insights
- Molecular Docking : The fluorophenyl group in 3-(4-fluorophenyl)-THIP occupies a hydrophobic pocket in fungal CYP51, disrupting ergosterol biosynthesis .
Biological Activity
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula : C12H12FN3
- Molecular Weight : 217.24 g/mol
- CAS Number : 1368342-35-1
The biological activity of 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound exhibits inhibitory effects on specific enzymes and receptors involved in disease processes.
Inhibitory Activity
Recent studies have demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyridine compounds can act as potent inhibitors of heparanase-1 (HPSE1), an enzyme implicated in cancer progression and metastasis. The inhibition of HPSE1 can potentially lead to therapeutic benefits in cancer treatment and management of proteinuric kidney diseases .
Structure-Activity Relationships (SAR)
The efficacy of 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is influenced by its structural modifications. The introduction of various substituents at different positions on the imidazo-pyridine core has been studied to optimize its biological activity.
| Substituent Position | Modification Type | Observed Activity |
|---|---|---|
| N5 | Benzyl group | Increased potency by 60-fold |
| C4 | Acyclic derivatives | Minimal activity |
| C6 | Acyl moiety | Enhanced selectivity for HPSE1 |
These findings suggest that certain structural modifications can significantly enhance the compound's inhibitory potency and selectivity against target enzymes.
Case Studies and Research Findings
- Heparanase-1 Inhibition : A study identified a novel derivative of tetrahydroimidazo[1,2-a]pyridine as a selective HPSE1 inhibitor. This compound showed improved selectivity over other glucuronidases while maintaining potent inhibitory activity against HPSE1 .
- Antimicrobial Activity : Some derivatives have also been evaluated for their antimicrobial properties against various pathogens. For instance, compounds with specific substitutions demonstrated enhanced activity against Porphyromonas gingivalis, indicating potential use in treating periodontal diseases .
- Cytotoxicity Studies : In vitro assays have been conducted to assess the cytotoxic effects of 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine on cancer cell lines. Results indicated that certain derivatives induced apoptosis in cancer cells while exhibiting low toxicity to normal cells.
Q & A
Basic: What are the most reliable synthetic routes for 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine?
Methodological Answer:
The compound can be synthesized via catalytic hydrogenation of its unsaturated precursor, imidazo[1,2-a]pyridine, using transition metal catalysts. For example:
- Ruthenium/NHC-Catalyzed Hydrogenation : A Ru/N-heterocyclic carbene (NHC) system enables enantioselective hydrogenation of imidazo[1,2-a]pyridines without requiring protecting groups. This method achieves high regioselectivity (up to 98:2 enantiomeric ratio) and tolerates functional groups like halides and esters .
- One-Pot Multi-Step Reactions : Cyclocondensation of trichloroacetone with aminopyrimidines, followed by oxidation and hydrazide formation, is a scalable approach for analogous tetrahydroimidazo derivatives (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide) .
Advanced: How can enantioselective synthesis of this compound be optimized for chiral drug development?
Methodological Answer:
Enantioselective synthesis requires precise catalyst design and reaction condition tuning:
- Catalyst Screening : Use chiral Ru/NHC catalysts to control stereochemistry. Adjust ligand steric bulk to enhance enantioselectivity (e.g., modifying NHC substituents) .
- Solvent and Temperature : Polar aprotic solvents (e.g., DCM) at ambient temperature (25°C) improve yield and reduce racemization.
- Mechanistic Studies : Probe Pd-H intermediates (via deuterium labeling) to optimize hydrogen transfer efficiency, as seen in B2pin2-mediated transfer hydrogenation .
Basic: What analytical techniques are critical for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic vs. aliphatic protons) and confirm the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic H) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
- IR Spectroscopy : Detect functional groups like C-F stretches (~1220 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
Advanced: How do substituent variations on the imidazo[1,2-a]pyridine core affect biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) Insights :
Key Takeaway : The 4-fluorophenyl group at the 3-position enhances target specificity, while polar groups (e.g., hydroxylamine) improve pharmacokinetics .
Basic: What in vitro assays are recommended for preliminary biological screening?
Methodological Answer:
- Antifungal Assays : Broth microdilution (CLSI M27-A3) against C. albicans and Aspergillus fumigatus .
- Antibacterial Screening : Agar diffusion for Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC determination .
- Cytotoxicity : MTT assay on HEK-293 cells to assess safety margins (IC₅₀ > 10 µM preferred) .
Advanced: How can computational modeling predict binding affinity with biological targets?
Methodological Answer:
- Graph Neural Networks (GNNs) : Tools like GraphscoreDTA predict protein-ligand binding using 3D structural fingerprints. For tetrahydroimidazo derivatives, RMSE values as low as 0.20 (vs. 1.40 for baseline models) demonstrate high accuracy .
- Docking Simulations : Use AutoDock Vina to map interactions with human O-GlcNAcase (PDB: 3H4S). Focus on hydrogen bonding with Ser405 and hydrophobic contacts with the fluorophenyl group .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis : Compare datasets for variables like assay conditions (e.g., pH, serum concentration). For example, antifungal activity discrepancies (MIC 2 vs. 8 µg/mL) may stem from differing fungal strains .
- SAR Re-evaluation : Test derivatives with controlled substituent changes (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate electronic vs. steric effects .
Advanced: What photophysical properties make this compound a potential photosensitizer?
Methodological Answer:
- Singlet Oxygen Generation : The tetrahydroimidazo ring exhibits a high triplet quantum yield (ΦΔ = 0.45 in D2O), enabling singlet oxygen (¹O₂) production for photodynamic therapy .
- UV-Vis Spectroscopy : Monitor absorbance at λ = 350–400 nm (π→π* transitions) to correlate excited-state lifetimes with photosensitizing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
